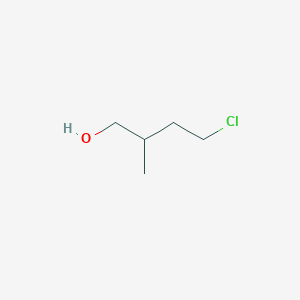

4-Chloro-2-methylbutan-1-ol

Description

Properties

Molecular Formula |

C5H11ClO |

|---|---|

Molecular Weight |

122.59 g/mol |

IUPAC Name |

4-chloro-2-methylbutan-1-ol |

InChI |

InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3 |

InChI Key |

RMPDSRDWNMVNNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCl)CO |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 4-Chloro-2-methylbutan-1-ol, a valuable chloroalkanol intermediate in the synthesis of various organic molecules and pharmaceutical compounds. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Overview of the Synthetic Strategy

The presented synthesis of this compound is a two-step process commencing with the commercially available starting material, isoprene. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for this compound.

The initial step involves the hydrochlorination of isoprene to selectively form 1-chloro-3-methyl-2-butene. This is followed by a regioselective anti-Markovnikov hydroboration-oxidation of the alkene intermediate to yield the target primary alcohol, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-3-methyl-2-butene from Isoprene

This procedure is adapted from established methods for the hydrochlorination of isoprene[1][2].

Reaction Scheme:

Caption: Hydrochlorination of Isoprene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Isoprene | 68.12 | 0.681 | ≥99% |

| Hydrogen Chloride (gas) | 36.46 | - | - |

| Copper(I) Chloride | 98.99 | 4.14 | ≥97% |

| Anhydrous Calcium Chloride | 110.98 | 2.15 | - |

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser topped with a calcium chloride drying tube is charged with isoprene and a catalytic amount of copper(I) chloride.

-

The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Dry hydrogen chloride gas is bubbled through the stirred solution at a rate that allows for its complete absorption without excessive fuming from the condenser outlet.

-

The reaction progress is monitored by gas chromatography (GC).

-

Upon completion of the reaction, the gas flow is stopped, and the reaction mixture is allowed to warm to room temperature.

-

The crude product is washed with cold water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude 1-chloro-3-methyl-2-butene is purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70-80% | [1] |

| Boiling Point of Product | 110-112 °C | [3][4] |

Step 2: Synthesis of this compound via Hydroboration-Oxidation

This procedure is a generalized method based on the well-established hydroboration-oxidation of alkenes to yield anti-Markovnikov alcohols[5][6].

Reaction Scheme:

Caption: Hydroboration-Oxidation of 1-Chloro-3-methyl-2-butene.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Concentration |

| 1-Chloro-3-methyl-2-butene | 104.58 | - |

| Borane-tetrahydrofuran complex | - | 1.0 M in THF |

| Sodium Hydroxide | 40.00 | 3 M aqueous solution |

| Hydrogen Peroxide | 34.01 | 30% aqueous solution |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - |

| Diethyl Ether | 74.12 | - |

Procedure:

-

A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-chloro-3-methyl-2-butene dissolved in anhydrous tetrahydrofuran (THF).

-

The flask is cooled to 0 °C in an ice bath.

-

A 1.0 M solution of borane-tetrahydrofuran complex is added dropwise to the stirred solution while maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide is added slowly, followed by the careful, dropwise addition of 30% hydrogen peroxide, ensuring the temperature does not exceed 20 °C.

-

The mixture is then heated to 50 °C and stirred for 1 hour.

-

After cooling to room temperature, the layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Expected Yield | 80-90% | General yields for hydroboration-oxidation[5] |

| Boiling Point of Product | 78-80 °C at 15 mmHg | Estimated based on similar structures |

Summary of Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Isoprene | C₅H₈ | 68.12 | 34 |

| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 104.58 | 110-112 |

| This compound | C₅H₁₁ClO | 122.59 | 78-80 @ 15 mmHg |

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures.

References

- 1. EP0679438A1 - Catalyst for the preparation of 1-chloro-3-methyl-2-butene - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-Chloro-3-methyl-2-butene | 503-60-6 [chemicalbook.com]

- 4. 1-Chloro-3-methyl-2-butene|lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

In-Depth Technical Guide: Physicochemical Properties of 4-Chloro-2-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-2-methylbutan-1-ol. Due to a scarcity of experimentally determined data in publicly available literature, this guide presents computed properties sourced from robust chemical databases. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters, offering a practical framework for researchers requiring empirical data. A logical workflow for the synthesis and purification of this compound is also presented, visualized through a clear and concise diagram. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. It is critical to note that these values are predictions based on computational models and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C5H11ClO | PubChem[1] |

| Molecular Weight | 122.59 g/mol | PubChem[1] |

| XLogP3-AA (LogP) | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Exact Mass | 122.0498427 Da | PubChem[1] |

| Monoisotopic Mass | 122.0498427 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 52 | Guidechem[3] |

Experimental Protocols for Physicochemical Property Determination

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the external pressure.[4][5][6][7]

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube or fusion tube

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Fill the small test tube with the liquid sample to a depth of approximately 1-2 cm.

-

Place a capillary tube, with its sealed end uppermost, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube or suspend it in an oil bath. The heat-transfer fluid should not be above the level of the sample in the test tube.

-

Heat the apparatus gently and uniformly.[6]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7] Record this temperature.

-

For accuracy, repeat the determination and record the barometric pressure.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a precise, known volume used to determine the density of a liquid with high accuracy.[8][9][10][11]

Apparatus:

-

Pycnometer (clean and dry)

-

Analytical balance (calibrated)

-

Thermometer (calibrated)

-

Water bath (for temperature control)

-

Sample of this compound

Procedure:

-

Carefully clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to escape through the capillary.

-

Place the filled pycnometer in a temperature-controlled water bath to allow the liquid to reach thermal equilibrium (e.g., 20°C or 25°C).

-

Remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the filled pycnometer and record the mass (m2).

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid and record the mass (m3).

-

The density of the sample liquid (ρ_sample) can be calculated using the following formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

Synthesis and Purification Workflow

This compound, as a primary chloroalkane, can be synthesized from the corresponding primary alcohol, 2-methylbutan-1-ol. The general principle involves the substitution of the hydroxyl group with a chlorine atom. Several reagents can be used for this transformation, including thionyl chloride (SOCl₂), or a mixture of a chloride salt and a strong acid.[12][13][14] The subsequent workup and purification are crucial to isolate the desired product from unreacted starting materials and byproducts.

The following diagram illustrates a logical workflow for the synthesis and purification of this compound from 2-methylbutan-1-ol.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. 4-Chloro-2-methyl-butan-1-ol | C5H11ClO | CID 13231275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-methylbutan-1-ol | C5H11ClO | CID 18921008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. ised-isde.canada.ca [ised-isde.canada.ca]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. How to Measure Density Using a Pycnometer - Engineer Fix [engineerfix.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Preparation of Haloalkane from Alcohol: Methods & Reagents Explained [vedantu.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-2-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbutan-1-ol is a halogenated primary alcohol with potential applications in organic synthesis and as a building block in drug discovery. Its molecular structure, characterized by a chiral center and a flexible carbon chain, gives rise to a complex conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the molecular structure, conformational analysis, and relevant physicochemical properties of this compound. Detailed experimental protocols for its synthesis and spectroscopic analysis are also presented, alongside a theoretical exploration of its conformational preferences.

Molecular Structure and Properties

This compound possesses a five-carbon backbone with a chlorine atom at the C4 position, a methyl group at the C2 position, and a primary alcohol at the C1 position. The presence of a stereocenter at C2 indicates that this molecule can exist as two enantiomers, (R)- and (S)-4-chloro-2-methylbutan-1-ol.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below. These values are derived from computational models and provide an estimation of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁ClO | PubChem[1] |

| Molecular Weight | 122.59 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 38300-73-1 | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and conformational analysis of this compound.

¹³C NMR Spectroscopy:

A ¹³C NMR spectrum for this compound is available in the PubChem database.[1] The predicted chemical shifts provide insight into the electronic environment of each carbon atom.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂OH) | ~68 |

| C2 (-CH(CH₃)-) | ~35 |

| C3 (-CH₂-) | ~38 |

| C4 (-CH₂Cl) | ~45 |

| C5 (-CH₃) | ~16 |

| (Note: These are approximate values and can vary based on the solvent and experimental conditions.) |

Conformational Analysis

The conformational flexibility of this compound arises from the rotation around its single bonds. The relative orientation of the substituents influences the molecule's overall energy and preferred three-dimensional shape. The primary factors governing the conformational preferences are steric hindrance and the potential for intramolecular hydrogen bonding.

The rotation around the C1-C2 and C2-C3 bonds is of particular interest. Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations.

Factors Influencing Conformation

Caption: Key factors influencing the conformational preferences of this compound.

Studies on substituted butanols suggest that steric interactions between bulky groups lead to a preference for anti or gauche conformations that minimize these repulsions.[2] In this compound, the methyl group at C2 and the chloroethyl group at C2 will sterically interact, influencing the rotational barrier around the C2-C3 bond.

Furthermore, the presence of a hydroxyl group and a chlorine atom allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom. This would favor conformations where these two groups are in close proximity, potentially stabilizing a gauche arrangement.

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is via the hydrochlorination of 2-methyl-3-buten-1-ol or through the reduction of a corresponding carboxylic acid or ester. A common laboratory-scale synthesis involves the conversion of a primary alcohol to a primary alkyl chloride using a suitable chlorinating agent.

Protocol: Synthesis from 2-Methylbutan-1,4-diol

This hypothetical protocol is based on standard procedures for the selective chlorination of diols.

Materials:

-

2-Methylbutan-1,4-diol

-

Thionyl chloride (SOCl₂) or Concentrated Hydrochloric Acid (HCl) with a catalyst (e.g., ZnCl₂)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine (optional, as a base to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbutan-1,4-diol in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of thionyl chloride dropwise to the cooled solution. If using HCl, pass dry HCl gas through the solution in the presence of a catalytic amount of anhydrous zinc chloride.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding it to a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by fractional distillation under reduced pressure.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of synthesized this compound.

¹H NMR Spectroscopy:

-

Objective: To determine the number of different proton environments and their connectivity.

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Signals: Protons on C1, C2, C3, C4, C5, and the hydroxyl group will each give distinct signals with characteristic chemical shifts and splitting patterns.

¹³C NMR Spectroscopy:

-

Objective: To determine the number of different carbon environments.

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: Correlate the observed signals with the predicted chemical shifts (see Table 2).

FT-IR Spectroscopy:

-

Objective: To identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (NaCl or KBr).

-

Expected Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations in the fingerprint region. A C-Cl stretching absorption is also expected around 600-800 cm⁻¹.

Mass Spectrometry:

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Results: The molecular ion peak (M⁺) should be observed, along with characteristic isotopic peaks for chlorine (M⁺ and M+2⁺ in a ~3:1 ratio). Fragmentation patterns can provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, and conformational analysis of this compound. While experimental data on this specific molecule is limited, this guide offers a solid foundation for researchers by presenting available spectroscopic data, outlining a plausible synthetic route and analytical workflow, and discussing the key theoretical principles that govern its conformational behavior. Further experimental and computational studies are warranted to fully elucidate the conformational landscape and reactivity of this versatile chemical building block.

References

CAS number and identifiers for 4-Chloro-2-methylbutan-1-ol.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the key identifiers for the chemical compound 4-Chloro-2-methylbutan-1-ol. The information is presented to be of maximal utility for professionals in research and development.

Core Identifiers and Properties

A clear and structured presentation of the fundamental data for this compound is essential for its unambiguous identification and use in experimental settings. The following table summarizes the primary chemical identifiers and computed properties for this compound.

| Identifier Type | Data |

| CAS Number | 38300-73-1[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H11ClO[1] |

| Molecular Weight | 122.59 g/mol [1] |

| Canonical SMILES | CC(CCCl)CO[1] |

| InChI | InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3[1] |

| InChIKey | RMPDSRDWNMVNNJ-UHFFFAOYSA-N[1] |

Experimental Protocols

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or biological assay of this compound. While general synthetic methods for haloalcohols are well-established in organic chemistry, protocols tailored to this specific molecule are not readily accessible.

Researchers interested in working with this compound may need to adapt known procedures for similar molecules or develop novel synthetic and analytical methods.

Visualized Data and Workflows

To aid in the conceptual understanding of the compound's identification and potential experimental handling, the following diagrams are provided.

References

Spectroscopic Analysis of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-2-methylbutan-1-ol. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted Nuclear Magnetic Resonance (NMR) data to provide a detailed analysis. This information is supplemented with expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the compound's functional groups. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.55 | t | 2H | H-4 (CH₂Cl) |

| ~3.45 | d | 2H | H-1 (CH₂OH) |

| ~1.85 | m | 1H | H-2 (CH) |

| ~1.70 | m | 2H | H-3 (CH₂) |

| ~0.95 | d | 3H | CH₃ |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Carbon Atom |

| ~68.5 | C-1 (CH₂OH) |

| ~45.0 | C-4 (CH₂Cl) |

| ~38.0 | C-2 (CH) |

| ~35.5 | C-3 (CH₂) |

| ~16.5 | CH₃ |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H | Stretching |

| 2960-2850 | C-H | Stretching |

| 1470-1430 | C-H | Bending |

| 1050-1150 | C-O | Stretching |

| 800-600 | C-Cl | Stretching |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 122/124 | [C₅H₁₁ClO]⁺ | Molecular ion (M⁺) with characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes |

| 104/106 | [M - H₂O]⁺ | Loss of water |

| 91 | [C₅H₈Cl]⁺ | Loss of CH₂OH |

| 73 | [C₄H₉O]⁺ | Alpha-cleavage with loss of CH₂Cl radical |

| 43 | [C₃H₇]⁺ | Propyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information about the number of attached protons.

-

A longer relaxation delay (5-10 seconds) may be necessary due to the longer relaxation times of carbon nuclei.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A drop of the neat liquid sample is placed between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

-

Data Analysis: The absorption bands are identified and correlated with specific functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) ionization is commonly used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the molecule and the information provided by each spectroscopic technique.

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-methylbutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-2-methylbutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds, particularly other chlorinated butanols, to predict its physicochemical properties. Detailed experimental protocols for determining solubility and assessing stability are provided to enable researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and chemical research, offering a framework for understanding and manipulating the properties of this and similar halogenated organic compounds.

Introduction

This compound is a halogenated alcohol with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Its structure, featuring a primary alcohol, a chlorine atom, and a branched methyl group, dictates its solubility and stability, which are critical parameters influencing its reactivity, bioavailability, and storage conditions. Understanding these properties is paramount for its effective use in research and development.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and comparison with similar molecules.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis of Prediction |

| Molecular Formula | C₅H₁₁ClO | |

| Molecular Weight | 122.59 g/mol | |

| Appearance | Likely a colorless liquid | Analogy with similar short-chain alcohols and chlorinated alkanes. |

| Boiling Point | Estimated to be in the range of 160-180 °C | Based on the boiling points of similar C5 alcohols and the effect of chlorination. |

| Density | Expected to be slightly greater than 1 g/mL | The presence of chlorine increases the density compared to the parent alcohol. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be around 1.5 - 2.5 | The alkyl chain and chlorine contribute to lipophilicity, while the hydroxyl group adds hydrophilicity. |

Solubility Profile

The solubility of this compound is governed by the interplay of its polar hydroxyl group and its nonpolar alkyl chloride backbone.

Predicted Solubility

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to slightly soluble | The hydroxyl group allows for hydrogen bonding with water, but the C5 alkyl chain and chlorine atom limit aqueous solubility. The solubility of butanol in water is about 7.7 g/100ml at 20°C[1], and the chloro-substituent is expected to decrease this. |

| Alcohols (e.g., Ethanol, Methanol) | Miscible | "Like dissolves like" principle; both are polar organic solvents capable of hydrogen bonding. |

| Ethers (e.g., Diethyl ether) | Soluble | Good solvent for moderately polar organic compounds. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Miscible | High affinity due to the presence of a chlorine atom in the solute. |

| Apolar Solvents (e.g., Hexane, Toluene) | Moderately soluble | The alkyl portion of the molecule allows for some solubility in nonpolar solvents. |

| Aqueous Acidic Solutions (e.g., 5% HCl) | Similar to water | The compound is unlikely to be protonated. |

| Aqueous Basic Solutions (e.g., 5% NaOH) | Similar to water, but may be susceptible to slow degradation | Unlikely to be deprotonated, but strong base can promote elimination or substitution reactions over time[2]. |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method, followed by quantification using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the constant temperature to allow undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.45 µm) is recommended.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the saturated solution sample by a validated HPLC or GC method. A GC with a halogen-specific detector (XSD) or an electron capture detector (ECD) can be highly selective for halogenated compounds[3][4][5].

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its response on the calibration curve. This concentration represents the solubility.

-

Stability Profile

The stability of this compound can be influenced by temperature, pH, light, and oxidizing agents. Halogenated alkanes can undergo degradation through various pathways, including hydrolysis and elimination reactions[2].

Potential Degradation Pathways

-

Hydrolysis: The carbon-chlorine bond can be susceptible to nucleophilic substitution by water or hydroxide ions, which would lead to the formation of 2-methylbutane-1,4-diol. This reaction is generally slow for primary alkyl chlorides but can be accelerated by heat and basic conditions.

-

Elimination (Dehydrohalogenation): In the presence of a strong base, this compound can undergo an elimination reaction to form an alkene, such as 2-methylbut-3-en-1-ol or 3-methylbut-3-en-1-ol.

-

Oxidation: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid in the presence of strong oxidizing agents.

-

Thermal Decomposition: At elevated temperatures, halogenated organic compounds can decompose[6].

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods[7][8][9][10].

Protocol: Forced Degradation Study

-

Stress Conditions:

-

Acidic Hydrolysis: Prepare a solution of the compound in an acidic medium (e.g., 0.1 M HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic Hydrolysis: Prepare a solution of the compound in a basic medium (e.g., 0.1 M NaOH) and heat (e.g., 60-80 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 80-100 °C).

-

Photostability: Expose a solution of the compound to UV and visible light according to ICH guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. A diode array detector (DAD) can be used to assess peak purity.

-

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound under each condition.

-

Identify and characterize any significant degradation products, potentially using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Conclusion

References

- 1. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloalkane - Wikipedia [en.wikipedia.org]

- 3. davidsonanalytical.co.uk [davidsonanalytical.co.uk]

- 4. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for 4-Chloro-2-methylbutan-1-ol

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Chloro-2-methylbutan-1-ol (CAS No. 38300-73-1) is publicly available. The following information is compiled from data on structurally similar compounds, including 4-Chloro-1-butanol, 2-Chloro-2-methylbutane, and 4-Chloro-2-methylbutan-2-ol. This guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted before handling this chemical.

This technical guide provides a detailed overview of the potential hazards and recommended safety precautions for this compound, geared towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

The physicochemical properties of this compound are not well-documented. The table below presents a comparison of available data for structurally related compounds to provide an estimation of its likely characteristics.

| Property | 4-Chloro-1-butanol | 2-Chloro-2-methylbutane | 4-Chloro-2-methylbutan-2-ol |

| CAS Number | 928-51-8 | 594-36-5[1] | 1985-88-2[2][3][4][5] |

| Molecular Formula | C4H9ClO[6][7][8] | C5H11Cl[1] | C5H11ClO[2][3][4][5] |

| Molecular Weight | 108.57 g/mol [6][7][8] | 106.59 g/mol [1] | 122.59 g/mol [2][5] |

| Boiling Point | 84-85 °C at 16 mmHg[6][7][9] | 85-86 °C[10] | Not available |

| Melting Point | Not available | -73 °C[10] | Not available |

| Density | 1.088 g/mL at 25 °C[6][7][9] | 0.866 g/mL at 25 °C[10] | Not available |

| Flash Point | Not available | -10 °C (closed cup) | Not available |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide.[9] | Soluble in ethanol and ethyl ether; insoluble in water.[10] | Not available |

Hazard Identification and GHS Classification

Based on the hazard classifications of similar chlorinated alcohols and alkanes, this compound is anticipated to be a hazardous substance. The GHS classification is likely to include the following:

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Flammable Liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

This classification is inferred from related compounds and should be confirmed with experimental data.

Potential Health Hazards

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Inhalation: May cause respiratory tract irritation.[8] High concentrations of vapors may lead to central nervous system depression, characterized by headache, dizziness, and nausea.

-

Skin Contact: Expected to cause skin irritation, leading to redness and pain. Prolonged or repeated contact may defat the skin, leading to dermatitis.

-

Eye Contact: Likely to cause serious eye irritation, with symptoms including redness, pain, and tearing.[8]

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation, nausea, vomiting, and systemic toxicity.

Safety Precautions and Handling

Strict adherence to safety protocols is essential when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical and lighting equipment. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material to prevent static discharge. Use only non-sparking tools. Avoid breathing vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Fire-Fighting Measures

-

Accidental Release: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Fire-Fighting: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish a fire. Water spray may be used to cool containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies based on OECD guidelines for assessing the types of hazards this compound is likely to present.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Animal Model: Albino rabbit.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of the clipped skin.

-

The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing is removed, and the treated area is cleaned.

-

The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring of skin reactions is performed according to a standardized scale.

-

-

Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and < 4.0 for erythema/eschar or for edema in at least 2 of 3 tested animals.[11]

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

-

Animal Model: Rat (usually female).

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

The test substance is administered in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

A group of three animals is used for each step.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

-

The decision to proceed to the next dose level (higher or lower) is based on the number of mortalities observed in the preceding step.

-

-

Evaluation: The substance is classified into one of five toxicity categories based on the mortality and evident toxicity observed at different dose levels.[12][13][14]

Signaling Pathways and Logical Relationships

Potential Mechanism of Toxicity for Haloalkanes

A specific signaling pathway for this compound has not been elucidated. However, the toxicity of haloalkanes, particularly hepatotoxicity, is often mediated by metabolic activation and oxidative stress.

Caption: Generalized pathway for haloalkane-induced cellular toxicity.

Experimental Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the potential hazards of a chemical like this compound.

Caption: A typical workflow for chemical hazard assessment.

References

- 1. Butane, 2-chloro-2-methyl- | C5H11Cl | CID 61143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-2-methyl-2-butanol | 1985-88-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-1-butanol | 928-51-8 | Benchchem [benchchem.com]

- 7. 4-氯-1-丁醇 technical grade, ~85% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-Chloro-1-butanol | C4H9ClO | CID 13569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-1-butanol | 928-51-8 [chemicalbook.com]

- 10. 2-CHLORO-2-METHYLBUTANE | 594-36-5 [chemicalbook.com]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. bemsreports.org [bemsreports.org]

- 13. oecd.org [oecd.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

The Discovery and Synthesis of 4-Chloro-2-methylbutan-1-ol: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-methylbutan-1-ol is a halogenated alcohol of interest in organic synthesis, serving as a versatile building block for the introduction of a substituted chlorobutyl moiety. This technical guide provides a comprehensive review of the available literature on its discovery and synthesis. Due to the absence of a singular, seminal publication detailing its initial discovery, this document compiles plausible synthetic routes based on established chemical principles and analogous reactions. Detailed experimental methodologies are presented, alongside a summary of its physicochemical and spectroscopic properties. This guide is intended to serve as a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Introduction

This compound, with the chemical formula C5H11ClO, is a primary alcohol containing a chlorine atom at the C4 position.[1][2] Its structure offers multiple reactive sites, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. This review focuses on the synthetic pathways for the preparation of this compound, providing a detailed examination of potential experimental protocols and the characterization of the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11ClO | [1][2] |

| Molecular Weight | 122.59 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 38300-73-1 | [2] |

| Appearance | Not explicitly reported, likely a colorless liquid | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Not reported |

Plausible Synthetic Routes and Experimental Protocols

Route 1: Selective Hydrochlorination of 2-Methyl-3-buten-1-ol

One potential pathway involves the anti-Markovnikov hydrochlorination of 2-methyl-3-buten-1-ol. This reaction would selectively add a chlorine atom to the terminal carbon of the double bond.

Reaction Scheme:

Caption: Plausible synthesis of this compound via hydrochlorination.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

2-Methyl-3-buten-1-ol

-

Anhydrous Hydrogen Chloride (gas or solution in a non-reactive solvent like diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A solution of 2-methyl-3-buten-1-ol (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, and cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for a predetermined time, or a solution of HCl in diethyl ether is added dropwise. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cautiously quenched by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by vacuum distillation to afford pure this compound.

-

Route 2: Selective Reduction of a Chlorinated Carboxylic Acid Derivative

Another feasible approach is the reduction of a suitable carboxylic acid derivative, such as an ester or the acid chloride of 4-chloro-2-methylbutanoic acid. The synthesis of related chlorohydrins from chloroalkanoic acids has been reported.

Reaction Scheme:

Caption: Plausible synthesis of this compound via reduction.

Detailed Experimental Protocol (Hypothetical):

-

Materials:

-

Ethyl 4-chloro-2-methylbutanoate (or the corresponding acid chloride)

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

A suspension of LiAlH4 (1.2 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The suspension is cooled to 0 °C.

-

A solution of ethyl 4-chloro-2-methylbutanoate (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, with progress monitored by TLC or GC.

-

The reaction is carefully quenched by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL), where x is the mass of LiAlH4 in grams.

-

The resulting white precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

-

Spectroscopic Data and Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. The available data is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹³C NMR | Spectral data available. | [1] |

| GC-MS | Mass spectral data available. | [1] |

| ¹H NMR | No publicly available, fully assigned spectrum found. | |

| IR Spectroscopy | No publicly available, fully assigned spectrum found. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum is a key tool for confirming the carbon skeleton. The expected chemical shifts are approximately:

-

C1 (CH₂OH): ~65-70 ppm

-

C2 (CH): ~35-40 ppm

-

C3 (CH₂): ~30-35 ppm

-

C4 (CH₂Cl): ~45-50 ppm

-

CH₃: ~15-20 ppm A publicly available ¹³C NMR spectrum can be found in the PubChem database.[1]

-

-

¹H NMR: While a fully assigned spectrum is not available, the expected proton NMR spectrum would exhibit the following signals:

-

A doublet for the methyl group protons (C5-H).

-

A multiplet for the methine proton (C2-H).

-

Two diastereotopic multiplets for the methylene protons adjacent to the hydroxyl group (C1-H).

-

A multiplet for the methylene protons at C3.

-

A triplet for the methylene protons adjacent to the chlorine atom (C4-H).

-

A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

-

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available on PubChem.[1] The fragmentation pattern would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, indicative of the presence of a chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical, a water molecule, and cleavage of the carbon-carbon bonds.

Infrared (IR) Spectroscopy

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups in the region of 2850-3000 cm⁻¹.

-

A C-O stretching band around 1050-1150 cm⁻¹.

-

A C-Cl stretching band in the fingerprint region, typically around 600-800 cm⁻¹.

Logical Relationships and Experimental Workflows

The synthesis of this compound involves a series of logical steps from starting materials to the purified product. The general workflow for a chemical synthesis is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

While the specific historical "discovery" of this compound remains elusive in the readily accessible scientific literature, its synthesis can be confidently proposed through established and reliable synthetic methodologies. This technical guide has outlined plausible and detailed protocols for its preparation, either by hydrochlorination of an unsaturated precursor or by reduction of a corresponding carboxylic acid derivative. The available spectroscopic data, though incomplete, provides a solid foundation for the characterization of this compound. It is hoped that this compilation will be a valuable asset to researchers and professionals in the fields of chemical synthesis and drug development, facilitating the use of this compound in their work. Further research to fully characterize this compound and to explore more efficient and novel synthetic routes is encouraged.

References

IUPAC nomenclature and synonyms for 4-Chloro-2-methylbutan-1-ol.

This technical guide provides a comprehensive overview of the chemical compound 4-Chloro-2-methylbutan-1-ol, including its nomenclature, synonyms, and available physicochemical properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1] This name is derived from the butane parent chain, with a chloro group at position 4, a methyl group at position 2, and a primary alcohol (hydroxyl group) at position 1.

The compound is also known by several synonyms, which are listed in the table below. These alternative names may be encountered in various chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 38300-73-1 |

| PubChem CID | 13231275 |

| Molecular Formula | C5H11ClO |

| Synonyms | 4-chloro-2-methyl-butan-1-ol, MFCD19232371, SCHEMBL452136, AKOS006386129, PS-19243 |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. It is important to note that these values are predominantly based on computational models and may differ from experimentally determined values.[1]

| Property | Value | Source |

| Molecular Weight | 122.59 g/mol | PubChem |

| XLogP3 | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 122.0498427 | PubChem |

| Monoisotopic Mass | 122.0498427 | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 52.1 | PubChem |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the primary IUPAC name and its various synonyms and database identifiers.

References

Isomeric Forms of 4-Chloro-2-methylbutan-1-ol: A Technical Guide

This technical guide provides an in-depth exploration of the isomeric forms of 4-chloro-2-methylbutan-1-ol, intended for researchers, scientists, and professionals in drug development. The document details the structural and stereoisomeric properties of this compound, outlines experimental protocols for its synthesis and separation, and presents key analytical data in a structured format.

Introduction to this compound

This compound is a halogenated alcohol with the chemical formula C5H11ClO.[1][2] Its molecular structure contains a chiral center, which gives rise to stereoisomerism. Understanding the properties and synthesis of its specific isomeric forms is crucial for applications in organic synthesis and pharmaceutical development, where stereochemistry often dictates biological activity.

Isomerism in this compound

Isomerism in this compound can be categorized into two main types: structural isomerism and stereoisomerism.

Structural Isomers

Structural isomers share the same molecular formula (C5H11ClO) but differ in the connectivity of their atoms. Examples of structural isomers of this compound include:

-

4-Chloro-2-methylbutan-2-ol : A tertiary alcohol where the hydroxyl group is on the same carbon as the two methyl groups.[3][4][5][6][7][8]

-

1-Chloro-3-methylbutan-2-ol : A secondary alcohol with a different arrangement of the chloro and methyl groups.

-

4-Chloro-1-butanol : A primary alcohol without the methyl branch.[9][10]

The focus of this guide, however, is on the stereoisomers of the specific constitutional isomer, this compound.

Stereoisomers: Enantiomers

The carbon atom at position 2 in this compound is bonded to four different groups: a hydrogen atom, a methyl group (-CH3), a chloromethyl group (-CH2Cl), and a hydroxymethyl group (-CH2OH). This makes it a chiral center, resulting in the existence of two non-superimposable mirror images known as enantiomers. These are designated as (R)-4-chloro-2-methylbutan-1-ol and (S)-4-chloro-2-methylbutan-1-ol.

Caption: Enantiomers of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through racemic or enantioselective routes. The separation of a racemic mixture is also a key experimental procedure.

Proposed Racemic Synthesis

A plausible route for the synthesis of racemic this compound is via the hydroboration-oxidation of 4-chloro-2-methyl-1-butene. This anti-Markovnikov addition of water across the double bond would yield the desired primary alcohol.

Caption: Workflow for racemic synthesis.

Experimental Protocol: Racemic Synthesis

-

Reaction Setup: A dry, nitrogen-flushed 500 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-chloro-2-methyl-1-butene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Hydroboration: The solution is cooled to 0 °C in an ice bath. A solution of borane-THF complex (BH₃·THF, 1.1 equivalents) is added dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 4 hours.

-

Oxidation: The flask is cooled again to 0 °C. A 3 M aqueous solution of sodium hydroxide (NaOH) is added cautiously, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature does not exceed 20 °C.

-

Workup: The mixture is stirred at room temperature for 2 hours. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield racemic this compound.

Chiral Separation of Enantiomers

The resolution of the racemic mixture can be achieved using chiral chromatography. Chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC) can differentiate between the two enantiomers.

References

- 1. 4-Chloro-2-methyl-butan-1-ol | C5H11ClO | CID 13231275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methyl-butan-1-ol | C5H11ClO | CID 13231275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. 4-Chloro-2-methyl-2-butanol|lookchem [lookchem.com]

- 5. 4-Chloro-2-methyl-2-butanol | 1985-88-2 [chemicalbook.com]

- 6. PubChemLite - 4-chloro-2-methylbutan-2-ol (C5H11ClO) [pubchemlite.lcsb.uni.lu]

- 7. matrixscientific.com [matrixscientific.com]

- 8. scbt.com [scbt.com]

- 9. prepchem.com [prepchem.com]

- 10. 4-Chloro-1-butanol [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols: 4-Chloro-2-methylbutan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Chloro-2-methylbutan-1-ol as a versatile building block in organic synthesis. Due to a lack of specific documented procedures for this particular chloroalcohol, the following protocols are based on established chemical principles and analogous transformations of similar molecules. The provided quantitative data should be considered illustrative and may require optimization for specific applications.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a primary alkyl chloride. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of a variety of more complex molecules, including substituted heterocycles and ethers. Its structure allows for selective reactions at either the hydroxyl or the chloro group, or simultaneous reactions involving both functionalities, leading to the formation of cyclic structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₁ClO |

| Molecular Weight | 122.59 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

Synthetic Applications

Synthesis of 3-Methyltetrahydrofuran

One of the primary applications of γ-chloroalcohols is their intramolecular cyclization under basic conditions to form tetrahydrofuran derivatives. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the chloride to form the five-membered ether ring. This process is an intramolecular Williamson ether synthesis.

Caption: Intramolecular cyclization of this compound.

Experimental Protocol: Synthesis of 3-Methyltetrahydrofuran

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by fractional distillation to yield pure 3-methyltetrahydrofuran.

Expected Yield: 80-90% (based on analogous reactions).

Alkylating Agent in Williamson Ether Synthesis

The primary alkyl chloride moiety of this compound can be utilized for the formation of ethers through a Williamson ether synthesis. In this reaction, an alcohol is deprotonated to form an alkoxide, which then displaces the chloride from this compound in an Sₙ2 reaction. The hydroxyl group of this compound may need to be protected if the reacting alkoxide is a strong base to prevent self-condensation.

Caption: Williamson ether synthesis using this compound.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-methylbutan-1-ol

Materials:

-

Benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add benzyl alcohol (1.1 eq.) and anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (1.2 eq.) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of sodium benzoxide.

-

Add this compound (1.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to 60 °C.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel to obtain the desired ether.

Expected Yield: 70-85% (illustrative).

Plausible Synthesis of this compound

A potential synthetic route to this compound is the hydroboration-oxidation of 4-chloro-2-methyl-1-butene. This two-step procedure provides an anti-Markovnikov addition of water across the double bond, yielding the primary alcohol.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloro-2-methyl-1-butene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add 4-chloro-2-methyl-1-butene (1.0 eq.) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the BH₃·THF solution (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, ensuring the temperature does not exceed 20 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Expected Yield: 75-85% (illustrative).

Conclusion

This compound represents a promising, yet underexplored, building block in organic synthesis. The protocols outlined above, based on well-established synthetic transformations, demonstrate its potential for the synthesis of substituted tetrahydrofurans and as an alkylating agent for the formation of ethers. Further research is warranted to fully explore the synthetic utility of this bifunctional molecule and to develop specific applications in the fields of medicinal chemistry and materials science. Researchers are encouraged to use these notes as a foundation for the development of novel synthetic methodologies.

Application Notes and Protocols: Reactions of 4-Chloro-2-methylbutan-1-ol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methylbutan-1-ol is a bifunctional molecule containing both a primary alcohol and a primary alkyl chloride. This unique structure allows for a variety of nucleophilic substitution reactions, making it a versatile building block in organic synthesis. The presence of the hydroxyl group can influence the reactivity of the alkyl chloride, particularly in the presence of a base, leading to intramolecular cyclization. This document provides detailed protocols for the reaction of this compound with common nucleophiles, including intramolecular ether formation and intermolecular substitution with cyanide, azide, and ammonia. These reactions are fundamental in the synthesis of various heterocyclic compounds and functionalized alkanols, which are valuable intermediates in drug discovery and development.

Reaction Mechanisms

The primary reaction pathways for this compound with nucleophiles involve either an intramolecular SN2 reaction (Williamson Ether Synthesis) or an intermolecular SN2 reaction.

Intramolecular Nucleophilic Substitution (SNi)

In the presence of a base, the hydroxyl group of this compound is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the chlorine atom in an SN2 fashion to yield a cyclic ether, 2,2-dimethyltetrahydrofuran. This reaction is an example of an intramolecular Williamson ether synthesis.[1][2][3][4][5] The reaction of the similar compound, 4-chloro-2-butanol, with aqueous sodium hydroxide is dominated by this type of intramolecular substitution (SNi), yielding 2-methyloxetane.[6][7]

Intermolecular Nucleophilic Substitution (SN2)

With external nucleophiles in the absence of a strong base to deprotonate the alcohol, or with nucleophiles that are significantly more reactive than the internal alkoxide, an intermolecular SN2 reaction can occur. In this pathway, the nucleophile directly displaces the chloride ion from the primary carbon, leading to the formation of a substituted 2-methylbutan-1-ol.

Experimental Protocols

Protocol 1: Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran

This protocol describes the synthesis of 2,2-dimethyltetrahydrofuran via an intramolecular Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF), anhydrous

-

Diatomaceous earth

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound (10.0 g, 81.5 mmol) in 100 mL of anhydrous THF, add powdered sodium hydroxide (4.9 g, 122.3 mmol).

-

Heat the mixture to reflux (approximately 66 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the sodium chloride byproduct and any excess sodium hydroxide.

-

Wash the filter cake with a small amount of THF (2 x 20 mL).

-

Combine the filtrate and washes and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude 2,2-dimethyltetrahydrofuran by fractional distillation.

Logical Relationship for Intramolecular Cyclization

Caption: Intramolecular Williamson ether synthesis pathway.

Protocol 2: Synthesis of 5-Cyano-3-methylpentan-1-ol

This protocol details the nucleophilic substitution of the chloride with a cyanide group.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (5.0 g, 40.8 mmol) in 50 mL of ethanol.

-